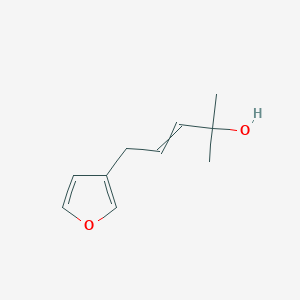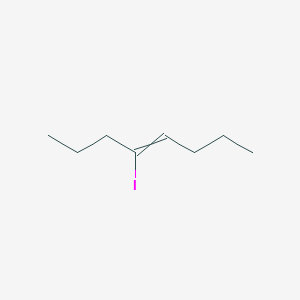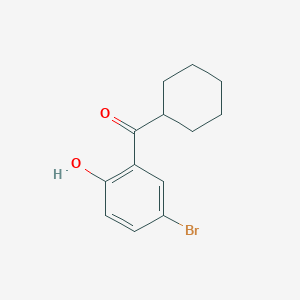
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound that features a brominated phenol group attached to a cyclohexyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be achieved through the Fries rearrangement of p-bromophenyl cyclohexanecarboxylate using aluminum chloride as a catalyst. The reaction is typically conducted without a solvent at a temperature of 120°C for one hour, yielding the desired product with a 55% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Fries rearrangement method mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the solvent-free conditions make this method potentially suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The cyclohexyl methanone moiety provides structural stability and can modulate the compound’s overall properties.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-methoxyphenyl)(cyclohexyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
(5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone: Contains a pyrazole ring instead of a cyclohexyl group.
Uniqueness
(5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of both a brominated phenol group and a cyclohexyl methanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
81066-17-3 |
|---|---|
Fórmula molecular |
C13H15BrO2 |
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
(5-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
Clave InChI |
SCPWHGOMSFGOAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)

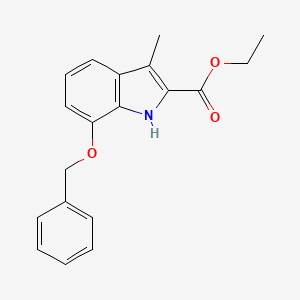
![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)
![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)
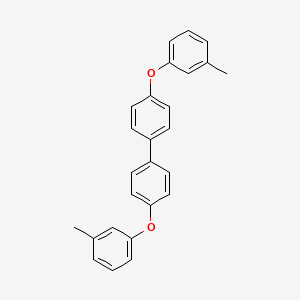
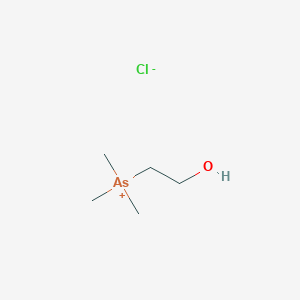
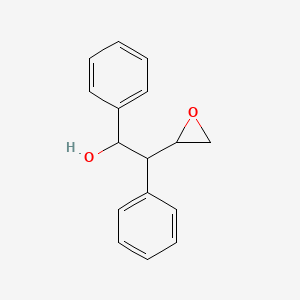
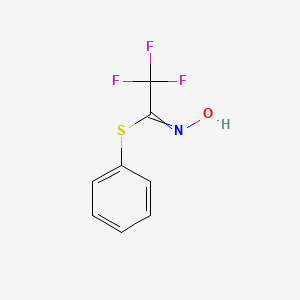
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
